4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one
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Overview
Description
4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various cyclization methods. One common approach is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods can be adapted to synthesize 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one by incorporating the appropriate substituents.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of renewable resources, is gaining traction in the industrial production of these compounds .
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzofuran or chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in mechanistic studies.
Biology: Its biological activities, such as anti-tumor and antibacterial properties, make it a candidate for drug development and biological assays.
Medicine: The compound’s potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes, which contributes to its anti-tumor activity . Additionally, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to its antibacterial effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and vitiligo.
8-methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Exhibits anti-inflammatory and anti-tumor activities.
The uniqueness of this compound lies in its combined benzofuran and chromenone structures, which may enhance its biological activity and broaden its range of applications .
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6-methoxy-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-11-7-17-13(9-16(11)21-2)14(10-19(20)23-17)18-8-12-5-3-4-6-15(12)22-18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDURGNAWDOSWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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